4-(2-Aminoethyl)pyridin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-(2-aminoethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c8-3-1-6-2-4-9-5-7(6)10/h2,4-5,10H,1,3,8H2 |
InChI Key |
FMZUJOUQGQJTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCN)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 2 Aminoethyl Pyridin 3 Ol and Its Analogs
Retrosynthetic Disconnection Analysis of the Pyridine (B92270) Core and Aminoethyl Side Chain
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.com For 4-(2-aminoethyl)pyridin-3-ol, key disconnections involve breaking the bonds of the pyridine ring and the aminoethyl side chain.
A primary disconnection strategy targets the C-C bond between the pyridine ring and the aminoethyl side chain. This simplifies the synthesis to the preparation of a functionalized pyridine precursor and a separate two-carbon unit that can be later attached. Another approach involves dissecting the pyridine ring itself, suggesting a cyclization reaction from acyclic precursors to form the heterocyclic core with the required substituents already in place.
Classical Synthetic Approaches for this compound
The synthesis of this compound can be broadly categorized into two main stages: the formation of the substituted pyridine core and the subsequent introduction and modification of the aminoethyl side chain.
Construction of the Pyridine Scaffold Bearing the Hydroxyl and Aminoethyl Moieties
The formation of the 3-hydroxypyridine (B118123) core can be achieved through various cyclization reactions. One notable method involves the thermally induced cyclization of geminal diazides derived from β-ketoesters that also contain an olefin moiety. acs.org This approach offers an efficient, reagent-free pathway to highly substituted 3-hydroxypyridines with yields of up to 97%. acs.org
Another powerful strategy is the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles. researchgate.net This method provides a direct, single-step route to polysubstituted 3-hydroxypyridine scaffolds. researchgate.net Additionally, gold(III)-catalyzed cyclization and skeletal rearrangement of C-alkynyl-O-vinyl oximes presents a novel route to 2,4,6-trisubstituted 3-hydroxypyridines. researchgate.netresearchgate.net Palladium-catalyzed "anti-Wacker"-type cyclizations of N-propargyl-N-tosyl-aminoaldehydes also offer an efficient pathway to polysubstituted 3-hydroxypyridines. mdpi.com
A summary of various cyclization strategies is presented in the table below:
| Cyclization Method | Precursors | Key Features |
| Thermolysis of Geminal Diazides | β-ketoesters with an olefin moiety | Reagent-free, high yields acs.org |
| Hetero-Diels-Alder Reaction | 5-Alkoxyoxazoles and dienophiles | Single-step, good functional group tolerance researchgate.net |
| Gold(III)-Catalyzed Cyclization | C-alkynyl-O-vinyl oximes | Forms 2,4,6-trisubstituted 3-hydroxypyridines researchgate.netresearchgate.net |
| Palladium-Catalyzed Cyclization | N-propargyl-N-tosyl-aminoaldehydes | "Anti-Wacker"-type cyclization mdpi.com |
| Carbenoid-Mediated N-O Bond Insertion | δ-diazo oxime ethers | High efficiency under mild conditions rsc.org |
Alternatively, functional groups can be introduced onto a pre-existing pyridine ring. Direct functionalization can be challenging due to the electron-deficient nature of the pyridine ring. mdpi.com However, activating the pyridine ring, for instance by forming a pyridine N-oxide, facilitates electrophilic substitution. gcwgandhinagar.com The activating oxygen can later be removed. gcwgandhinagar.com
Nucleophilic substitution is another viable strategy, particularly when a good leaving group is present on the pyridine ring. mdpi.com For example, a chloro-substituted pyridine can serve as a precursor for introducing other functional groups.
Introduction and Functionalization of the 2-Aminoethyl Side Chain
Once the pyridine core is established, the 2-aminoethyl side chain is introduced and functionalized.
Alkylation of the pyridine ring is a common method to introduce the ethyl portion of the side chain. This can be achieved through various methods, including radical-mediated transformations and transition-metal-catalyzed reactions. chemistryviews.org Mechanochemically activated magnesium has been shown to mediate the C-4 alkylation of pyridines with alkyl halides, offering excellent regioselectivity. organic-chemistry.org
Acylation of the pyridine nitrogen activates the ring for nucleophilic addition. scripps.edu This can be followed by reactions to build the aminoethyl side chain. The use of acyl chlorides or anhydrides in the presence of a base like pyridine facilitates the formation of an amide, which can then be further modified. doubtnut.com Pyridine in this context acts as a base to neutralize the acidic byproducts, driving the reaction to completion. doubtnut.com
A general approach for introducing the aminoethyl side chain involves the use of a protected amine. For instance, a bromo ketone can react with potassium phthalimide (B116566) to install a protected amine, which can later be deprotected to yield the primary amine.
The table below outlines strategies for side-chain introduction:
| Strategy | Reagents/Methods | Key Features |
| C-4 Alkylation | Mechanochemically activated magnesium, alkyl halides | High regioselectivity, avoids transition-metal catalysts organic-chemistry.org |
| Regiodivergent Alkylation | 1,1-diborylalkanes, alkyllithium activators | Selectivity at C2 or C4 position depending on the activator chemistryviews.org |
| Acylation-Addition | Acyl chlorides, Grignard reagents | Introduces functionality at C2 or C4 positions scripps.edu |
| Protected Amine Introduction | Bromo ketone, potassium phthalimide | Installs a protected amine for later deprotection |
Reductive Amination Pathways
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This pathway involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
A key advantage of reductive amination is its ability to control the degree of alkylation, often avoiding the overalkylation that can occur with direct alkylation of amines. masterorganicchemistry.com For instance, a one-pot Boc-deprotection/reductive amination protocol has been developed for the synthesis of N-substituted-3-amino-4-halopyridines, which are valuable precursors for more complex heterocyclic systems. nih.gov This method demonstrates broad substrate scope, accommodating various aryl and aliphatic aldehydes, as well as ketones like cyclohexanone, with good to excellent yields. nih.gov The choice of reducing agent is crucial; sodium triacetoxyborohydride has proven to be particularly effective and selective in these reactions. nih.gov
| Carbonyl Substrate | Product | Yield (%) | Reference |
| Benzyl aldehyde | N-Benzyl-3-amino-4-chloropyridine | 79 (83 on scale-up) | nih.gov |
| Halo-substituted aryl aldehydes | Corresponding N-arylmethyl-3-amino-4-halopyridines | High | nih.gov |
| Pivaldehyde | N-Neopentyl-3-amino-4-chloropyridine | 85 | nih.gov |
| Cyclohexanone | N-Cyclohexyl-3-amino-4-chloropyridine | 75 | nih.gov |
| This table showcases the substrate scope and yields for a one-pot Boc-removal/reductive amination protocol. |
Catalytic reductive amination offers a more sustainable approach. For example, amorphous cobalt particles have been shown to catalyze the reductive amination of aldehydes and ketones using molecular hydrogen as the reductant and aqueous ammonia (B1221849) as the nitrogen source under mild conditions. organic-chemistry.org This system exhibits high selectivity for the desired primary amines. organic-chemistry.org
Nitrile Reduction Approaches
The reduction of nitriles provides a direct route to primary amines. organic-chemistry.org This transformation can be achieved using various reducing agents and catalytic systems. A common method involves the use of metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Recent advancements have introduced milder and more selective reagents. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride effectively reduces a wide range of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. organic-chemistry.org Another approach utilizes ammonia borane (B79455) under thermal conditions without a catalyst, offering an environmentally benign process that tolerates numerous functional groups. organic-chemistry.org
Catalytic hydrogenation of nitriles is also a widely used industrial process. The use of catalysts like Raney nickel or cobalt, often in the presence of ammonia, helps to suppress the formation of secondary and tertiary amine byproducts. google.com The reaction conditions, such as temperature and pressure, can be optimized to maximize the yield of the primary amine. google.com
Regioselective Synthesis of this compound and its Isomers
The regioselective synthesis of substituted pyridines, including isomers of this compound, is a significant challenge in synthetic chemistry. Direct functionalization of the pyridine ring often leads to a mixture of isomers. To overcome this, strategies involving blocking groups or pre-functionalized starting materials are employed.
A notable development is the use of a maleate-derived blocking group to achieve C-4 alkylation of pyridines with high regioselectivity via a Minisci-type decarboxylative alkylation. chemrxiv.org This method allows for the introduction of various alkyl groups specifically at the C-4 position of the pyridine ring, providing access to valuable building blocks. chemrxiv.org
Another approach involves the regioselective reaction of pre-functionalized building blocks. For instance, the reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-alkylureas has been shown to produce 1-alkyl-4-methylsemithioglycolurils as the major products, demonstrating regiocontrol in the formation of a complex heterocyclic system. osi.lv While not directly yielding aminopyridinols, this principle of controlled bond formation is crucial for the synthesis of specifically substituted isomers.
Modern Synthetic Techniques and Reaction Conditions in Aminopyridinol Chemistry
Modern synthetic chemistry offers a powerful toolkit for the construction of complex molecules like aminopyridinols, emphasizing efficiency, selectivity, and sustainability.
Catalytic Methodologies for C-C and C-N Bond Formation
Catalytic methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are fundamental to the synthesis of aminopyridinols and their analogs. snnu.edu.cn Palladium-catalyzed cross-coupling reactions are prominent in this area, enabling the construction of highly functionalized molecules under mild conditions. rsc.org These reactions are widely used in the pharmaceutical industry for the synthesis of complex drug molecules. rsc.org
Transition-metal-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" reactions represent a sustainable approach for C-C and C-N bond formation. beilstein-journals.org This strategy utilizes alcohols as alkylating agents, with water being the only byproduct, making it an atom-economical and environmentally friendly process. beilstein-journals.org Manganese complexes have emerged as effective catalysts for these transformations, facilitating the alkylation of ketones and amines with alcohols. beilstein-journals.org
Nickel-catalyzed hydroamination of alkenes and alkynes is another powerful method for C-N bond formation, providing access to a wide range of amine derivatives. snnu.edu.cn The use of chiral ligands in these systems can also enable asymmetric hydroamination, leading to the synthesis of enantiomerically enriched products. snnu.edu.cn
Multi-component Reaction (MCR) Strategies for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov MCRs are characterized by their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity. beilstein-journals.org
The Groebke–Blackburn–Bienaymé (GBB) reaction is a notable MCR for the synthesis of imidazo[1,2-a]pyridines, which are structurally related to aminopyridinols. beilstein-journals.orgcsic.es This reaction involves the acid-catalyzed condensation of an aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org By employing post-MCR modifications, even more complex heterocyclic scaffolds can be accessed. beilstein-journals.org
| MCR Type | Key Reactants | Resulting Scaffold | Reference |
| Groebke–Blackburn–Bienaymé (GBB) | Aminopyridine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine | beilstein-journals.orgcsic.es |
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | csic.es |
| This table provides examples of multi-component reactions used in the assembly of heterocyclic scaffolds. |
Stereoselective Synthesis of Chiral Analogs and Enantiomers
The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. encyclopedia.pub Stereoselective synthesis can be achieved through several strategies, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch
Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines. kanto.co.jp This can be accomplished by using chiral catalysts, such as iridium complexes, which can efficiently and stereoselectively reduce imines to their corresponding chiral amines. kanto.co.jp The development of catalysts like Ir-PSA has enabled the synthesis of optically active amines with high yields and stereoselectivity. kanto.co.jp
Enzymatic methods also play a crucial role in stereoselective synthesis. encyclopedia.pub For example, ketoreductases can be used for the asymmetric reduction of prochiral ketones to chiral alcohols, which can then be further elaborated into chiral aminopyridinol analogs. encyclopedia.pub Lipases are widely employed for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. encyclopedia.pub
Application of Green Chemistry Principles in Synthesis
The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of complex molecules, including this compound and its analogs. These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. ajrconline.orggajrc.com The synthesis of pyridine derivatives, a core structure in many pharmaceuticals, is increasingly being redesigned to align with these eco-friendly objectives. ijpsonline.com
Key strategies in the green synthesis of pyridin-3-ol analogs include the use of environmentally benign solvents, development of efficient catalytic systems, implementation of energy-efficient technologies, and designing reactions with high atom economy.
Use of Safer Solvents
Traditional organic synthesis often relies on volatile, toxic, and environmentally persistent solvents like toluene, N,N-dimethylformamide (DMF), and chlorinated hydrocarbons. ewadirect.com These solvents contribute significantly to chemical waste and pose health risks. ewadirect.comacs.org Green chemistry promotes replacing these with safer alternatives. Water, ethanol, and glycerol (B35011) are notable green solvents used in the synthesis of pyridine analogs. ajrconline.orgijpsonline.com For instance, the synthesis of 2,6-diphenylpyridin-3-ol has been achieved using glycerol as the solvent, which is biodegradable, non-toxic, and derived from renewable resources. ijpsonline.comresearchgate.net Similarly, water-ethanol mixtures have been effectively used as a green solvent system for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, which share heterocyclic structural motifs with pyridin-3-ol analogs. rsc.orgnih.gov The use of magnetized distilled water has also been explored as a catalyst-free medium for synthesizing pyrazole (B372694) derivatives, highlighting innovative approaches to solvent use. scielo.org.za
Table 1: Application of Green Solvents in Pyridine Analog Synthesis
| Pyridine Analog/Derivative | Green Solvent | Catalyst/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-diphenylpyridin-3-ol | Glycerol | K₂CO₃ | 120°C, 12 h | 74% | ijpsonline.com |
| 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides | Glycerol | H₃PO₄ | 100°C, 2 h | 89% | researchgate.net |
| 2-amino-4H-chromene-3-carbonitrile derivatives | Water–EtOH (1:1) | Pyridine-2-carboxylic acid | Reflux | Up to 98% | rsc.orgnih.gov |
Catalysis as a Green Tool
Catalysts are fundamental to green chemistry as they enable reactions with higher efficiency, selectivity, and lower energy consumption, often reducing the need for stoichiometric reagents and minimizing waste. gajrc.com
Biocatalysis : Enzymes offer unparalleled selectivity under mild conditions (temperature, pH) in aqueous media. While specific biocatalytic routes to this compound are not extensively documented, the synthesis of related chiral amines and heterocyclic structures demonstrates the potential of this approach. researchgate.net For example, amine dehydrogenases (AmDHs) have been used for the synthesis of short-chain chiral amines and amino alcohols with high conversion rates and enantioselectivity. frontiersin.org Norcoclaurine synthase (NCS), an enzyme that catalyzes a Pictet-Spengler reaction, has been engineered to accept a range of aldehydes, showcasing its utility in creating complex tetrahydroisoquinoline scaffolds, which are structurally related to substituted pyridines. bbk.ac.uk These examples underscore the future potential for developing specific enzymes for the synthesis of pyridin-3-ol analogs. nih.gov
Alternative Catalysts : The use of non-traditional, recyclable, or metal-free catalysts is another green strategy. Ionic liquids, for instance, can act as both solvent and catalyst and are often recyclable. ajrconline.orgscirp.org In the synthesis of trazodone (B27368) analogs, microwave-assisted methods have been developed using mild reducing agents like NaBH₄, sometimes in solvent-free conditions, which enhances the green profile of the synthesis. mdpi.com For the synthesis of other heterocyclic systems, pyridine-2-carboxylic acid (P2CA) has been identified as a highly efficient, recyclable organocatalyst that functions with dual acid-base behavior in a water-ethanol mixture. rsc.orgnih.gov
Energy Efficiency and Alternative Reaction Conditions
Reducing energy consumption is a core principle of green chemistry. garph.co.uk Microwave-assisted synthesis has emerged as a powerful technique for accelerating reaction rates, often reducing reaction times from hours to minutes and thereby lowering energy input. mdpi.comajrconline.org This has been successfully applied to the synthesis of various heterocyclic compounds, including pyridopyrazine and trazodone analogs, demonstrating its applicability for the rapid synthesis of related structures. mdpi.comajrconline.org
Atom Economy and Reaction Design
The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric in green synthesis. nih.govjocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. nwnu.edu.cn
One-pot multicomponent reactions (MCRs) are an excellent example of atom-economical process design. By combining three or more reactants in a single step, MCRs reduce the number of synthetic operations, minimize solvent use for intermediate purification, and save time and resources. scielo.org.za The synthesis of various pyridine and chromene derivatives via MCRs, often using green solvents and catalysts, highlights the power of this approach to build molecular complexity efficiently and sustainably. ijpsonline.comrsc.orgscielo.org.za For example, a one-pot synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives achieved an atom economy of 99.36%. rsc.org The direct hydroamination of alkenes is another example of a highly atom-economical route to synthesizing amines. acs.org
Table 2: Green Chemistry Metrics in the Synthesis of Heterocyclic Analogs
| Synthetic Approach | Target Compound Class | Key Green Principle(s) | Reported Metrics | Reference |
|---|---|---|---|---|
| One-pot Multicomponent Reaction | 2-amino-4H-chromene-3-carbonitrile derivatives | Atom Economy, Safer Solvents, Recyclable Catalyst | Atom Economy: 99.36%, E-factor: 16.68 | rsc.org |
| Microwave-Assisted Synthesis | Trazodone Analogs | Energy Efficiency, Reduced Reaction Time | Reaction Time: 4 min | mdpi.com |
| Biocatalytic Reductive Amination | (S)-butan-2-amine | Biocatalysis, High Selectivity, Mild Conditions | Conversion: >99%, Enantiomeric Excess: 92.6% | frontiersin.org |
| Catalyst-Free MCR | Chromeno[2,3-c]pyrazoles | Safer Solvents (Magnetized Water), Catalyst-Free | Yield: 85-93% | scielo.org.za |
Advanced Spectroscopic and Crystallographic Investigations of 4 2 Aminoethyl Pyridin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's constitution and the study of its three-dimensional structure and dynamics in solution. acdlabs.com
Proton and Carbon Chemical Shift Analysis
The 1H and 13C NMR spectra of 4-(2-Aminoethyl)pyridin-3-ol are predicted to exhibit distinct signals corresponding to each unique hydrogen and carbon atom in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the local electronic environment of each nucleus. cognitoedu.org
Proton (1H) NMR: The expected proton chemical shifts are influenced by factors such as electronegativity of adjacent atoms and aromatic ring currents.
Aromatic Protons: The protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. docbrown.info The specific positions of the protons at C2, C5, and C6 will have unique chemical shifts.
Ethyl Chain Protons: The two methylene (B1212753) groups (-CH2-) of the aminoethyl side chain will appear as distinct signals. The methylene group attached to the pyridine ring is expected at a different chemical shift than the one adjacent to the amino group. These typically appear in the δ 2.5-4.0 ppm range. docbrown.info
Amine and Hydroxyl Protons: The protons of the primary amine (-NH2) and the hydroxyl (-OH) groups are exchangeable and their signals can be broad. msu.edu Their chemical shifts are highly dependent on solvent, concentration, and temperature, and can appear over a wide range (δ 1-6 ppm for amines and δ 4-12 for phenols). docbrown.info
Carbon (13C) NMR: The 13C NMR spectrum provides information on the carbon skeleton of the molecule.
Aromatic Carbons: The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region, typically between δ 100-160 ppm. msu.edu The carbon atom attached to the hydroxyl group (C3) and the carbon attached to the ethyl group (C4) will have distinct chemical shifts influenced by these substituents.
Ethyl Chain Carbons: The two methylene carbons will have signals in the aliphatic region of the spectrum.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine-H (aromatic) | 6.0 - 9.0 | Singlet, Doublet |
| -CH2- (adjacent to pyridine) | ~2.5 - 3.0 | Triplet |
| -CH2- (adjacent to NH2) | ~2.8 - 3.5 | Triplet |
| -NH2 (amine) | 1.0 - 6.0 (variable) | Broad Singlet |
| -OH (hydroxyl) | 4.0 - 12.0 (variable) | Broad Singlet |
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-C (aromatic) | 100 - 160 |
| -CH2- (adjacent to pyridine) | ~30 - 40 |
| -CH2- (adjacent to NH2) | ~40 - 50 |
Elucidation of Molecular Conformation and Dynamics in Solution
Beyond chemical shifts, NMR spectroscopy provides detailed information about the molecule's conformation through the analysis of coupling constants (nJHH) and the Nuclear Overhauser Effect (NOE).
Coupling Constants: Three-bond proton-proton couplings (3JHH) are particularly useful as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus relationship. organicchemistrydata.org Analysis of these couplings in the ethyl side chain can provide insights into the preferred rotational conformations (rotamers) around the C-C bond.
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, can detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. researchgate.net This allows for the determination of the relative spatial arrangement of different parts of the molecule, such as the orientation of the aminoethyl side chain with respect to the pyridine ring. The study of temperature-dependent NMR spectra can also reveal information about dynamic processes, such as the rate of rotation around single bonds or proton exchange rates. msu.edu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are characteristic of specific functional groups and can provide information about bonding and intermolecular interactions.
Analysis of Characteristic Vibrational Modes
The IR and Raman spectra of this compound will display a series of bands corresponding to the stretching and bending vibrations of its functional groups.
O-H and N-H Stretching: The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm-1. nih.gov The N-H stretching vibrations of the primary amine group are expected in a similar region, often as two distinct peaks for the symmetric and asymmetric stretches.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm-1, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm-1.
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1400-1650 cm-1 region. researchgate.net
O-H and N-H Bending: The bending vibrations for O-H and N-H groups appear in the 1600-1650 cm-1 range and can sometimes overlap with the aromatic ring vibrations.
C-O and C-N Stretching: The C-O stretching of the phenol (B47542) and the C-N stretching of the amine and pyridine ring will be found in the fingerprint region (below 1400 cm-1).
| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) |
|---|---|---|
| Stretching | O-H (hydroxyl) | 3200 - 3600 (broad) |
| Stretching | N-H (amine) | 3200 - 3500 |
| Stretching | C-H (aromatic) | 3000 - 3100 |
| Stretching | C-H (aliphatic) | 2850 - 3000 |
| Stretching | C=C, C=N (aromatic ring) | 1400 - 1650 |
| Bending | N-H (amine) | 1550 - 1650 |
| Stretching | C-O (phenol) | 1200 - 1300 |
| Stretching | C-N (amine, pyridine) | 1000 - 1350 |
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The presence of both hydroxyl and amino groups makes this compound capable of forming extensive hydrogen bonding networks in the solid state and in concentrated solutions. karazin.ua Vibrational spectroscopy is highly sensitive to these interactions.
Frequency Shifts: The formation of a hydrogen bond weakens the O-H or N-H bond, causing a shift of the corresponding stretching vibration to lower frequencies (a red shift). nih.gov The extent of this shift is correlated with the strength of the hydrogen bond. mdpi.com The O-H and N-H stretching bands also tend to broaden significantly upon hydrogen bonding.
Low-Frequency Modes: In the far-infrared and low-frequency Raman regions, vibrations corresponding to the hydrogen bond itself (intermolecular stretching and bending) may be observed. mdpi.com The study of these modes can provide direct information about the geometry and strength of the hydrogen bonding network.
Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern. nih.gov
For this compound (molecular weight: 138.17 g/mol ), the mass spectrum would show a molecular ion peak ([M]+ or [M+H]+ depending on the ionization method) at m/z 138 or 139. The molecule would then undergo fragmentation, breaking at its weakest bonds to form smaller, stable ions. mdpi.com
Predicted fragmentation pathways for this compound include:
Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the loss of a CH2NH2 radical, resulting in a prominent fragment ion.
Benzylic-type Cleavage: The bond between the ethyl group and the pyridine ring is a point of likely cleavage, as it would result in a stabilized pyridyl-containing cation. This would lead to a fragment corresponding to the hydroxypyridinylmethyl cation.
Loss of Small Molecules: The fragmentation pattern may also show losses of small, neutral molecules such as H2O from the hydroxyl group or NH3 from the amino group. wvu.edu
The exact fragmentation pattern can be complex and depends on the ionization energy and the type of mass spectrometer used. wvu.edu High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments, further aiding in structural confirmation. wvu.edu
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
As of the latest available data, a complete single-crystal X-ray diffraction study for the specific compound this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its bond lengths, bond angles, torsion angles, and crystal packing are not available.
The determination of the three-dimensional atomic arrangement of this compound in the solid state would require the successful growth of single crystals of sufficient quality for X-ray diffraction analysis. Such an analysis is crucial for definitively establishing the molecule's conformation and the intricate network of intermolecular interactions that govern its crystal lattice.
Analysis of Crystal Packing and Intermolecular Interactions
The analysis of the crystal packing and intermolecular interactions is contingent upon the successful determination of the crystal structure. Based on the functional groups present in this compound—a hydroxyl group, a primary amine, and a pyridine ring—it is anticipated that the crystal structure would be dominated by a network of strong intermolecular hydrogen bonds.
A detailed crystallographic investigation would elucidate the specific hydrogen-bonding motifs, the distances and angles of these interactions, and the nature of any π-π stacking, providing a comprehensive understanding of the forces that stabilize the crystalline form of this compound.
Computational Chemistry and Theoretical Studies on 4 2 Aminoethyl Pyridin 3 Ol
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. While specific computational studies on 4-(2-Aminoethyl)pyridin-3-ol are not extensively documented, research on the closely related isomer, 4-(1-Aminoethyl)pyridine, provides a strong framework for the types of results that can be obtained. dergipark.org.tr
Density Functional Theory (DFT) is a widely used computational method for calculating a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic structure. dergipark.org.trniscair.res.in Methods like B3LYP and B3PW91, often paired with basis sets such as 6-311+G(d,p), are employed to model the molecule's properties. dergipark.org.tr For instance, in a study on the isomer 4-(1-Aminoethyl)pyridine, DFT calculations were used to optimize the molecular geometry and compute vibrational frequencies. dergipark.org.tr These calculations provide a foundational understanding of the molecule's stable conformation and energetic properties. nih.gov
Ab initio calculations, which are based on first principles without empirical parameters, can also be used for high-accuracy computations, though they are often more computationally intensive than DFT.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's reactivity. youtube.comyoutube.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and electrical transport properties. researchgate.net A smaller energy gap suggests that charge transfer can occur more easily within the molecule. dergipark.org.tr
In the computational analysis of the isomer 4-(1-Aminoethyl)pyridine, the HOMO and LUMO energies were calculated to determine the energy gap. dergipark.org.tr This analysis helps in understanding the charge transfer interactions that can happen within the molecule. researchgate.net
Table 1: Frontier Molecular Orbital Energies for 4-(1-Aminoethyl)pyridine (Isomer of the Target Compound) Data sourced from a study on 4-(1-Aminoethyl)pyridine using DFT methods. dergipark.org.tr
| Parameter | B3LYP/6-311+G(d,p) | B3PW91/6-311+G(d,p) |
| EHOMO (eV) | -7.05 | -7.03 |
| ELUMO (eV) | -0.97 | -0.94 |
| Energy Gap (ΔE) (eV) | 6.08 | 6.09 |
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to predict a molecule's behavior in chemical reactions. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (s), and the electrophilicity index (ω). dergipark.org.tr The electrophilicity index is particularly useful for estimating a molecule's potential bio-activity and toxicity. dergipark.org.tr
For the isomer 4-(1-Aminoethyl)pyridine, these parameters were calculated using both B3LYP and B3PW91 functionals, providing a quantitative measure of its reactivity. dergipark.org.tr
Table 2: Calculated Chemical Reactivity Descriptors for 4-(1-Aminoethyl)pyridine Data based on calculations for the isomer 4-(1-Aminoethyl)pyridine. dergipark.org.tr
| Descriptor | Formula | B3LYP Value (eV) | B3PW91 Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 7.05 | 7.03 |
| Electron Affinity (A) | A ≈ -ELUMO | 0.97 | 0.94 |
| Chemical Hardness (η) | η = (I - A) / 2 | 3.04 | 3.05 |
| Chemical Softness (s) | s = 1 / η | 0.16 | 0.16 |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.01 | 3.99 |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.64 | 2.60 |
Computational methods can accurately predict various spectroscopic properties, which is crucial for structure elucidation and characterization. rsc.org
NMR Spectroscopy: Quantum mechanical calculations can predict ¹H and ¹³C NMR chemical shifts. bohrium.comresearchgate.net These predictions are valuable for assigning experimental spectra and confirming the correct structure among several possibilities. researchgate.net Protocols using DFT functionals like B3LYP or TPSSh can achieve high accuracy. researchgate.netmdpi.com
IR Spectroscopy: DFT calculations can compute vibrational frequencies that correspond to the peaks in an experimental FT-IR spectrum. dergipark.org.tr By comparing the calculated frequencies with experimental data for similar molecules, vibrational modes can be assigned. For example, in the study of 4-(1-Aminoethyl)pyridine, calculated frequencies for NH₂ stretching and bending modes were found to be in good agreement with experimental values of similar compounds. dergipark.org.tr
UV-Vis Spectroscopy: The electronic absorption spectra can be predicted using methods like Time-Dependent DFT (TD-DFT). These calculations provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic transitions, often from the HOMO to the LUMO. researchgate.netnih.gov For the isomer 4-(1-aminoethyl)pyridine, calculations were performed considering the solvent effect using the IEF-PCM model. dergipark.org.tr
Table 3: Predicted vs. Experimental Spectroscopic Data for Related Pyridine (B92270) Compounds This table illustrates the typical agreement between computational predictions and experimental results for similar molecules.
| Spectroscopic Data | Computational Method | Predicted Value | Experimental Value (Reference Compound) |
| IR: NH₂ asym. stretch (cm⁻¹) | DFT/B3LYP dergipark.org.tr | 3432 | ~3362 (for 4aepy) dergipark.org.tr |
| IR: NH₂ sym. stretch (cm⁻¹) | DFT/B3LYP dergipark.org.tr | 3349 | ~3292 (for 4aepy) dergipark.org.tr |
| UV-Vis: λmax (nm) in Water | DFT/B3LYP researchgate.net | 259 | 280 (for 2-aminobenzimidazole) researchgate.net |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable and populated shapes it can adopt in solution.
These simulations also provide critical information on solvation effects, showing how the molecule interacts with solvent molecules (e.g., water). This is essential for understanding its behavior in a biological environment. By running simulations, one can observe the formation and breaking of hydrogen bonds between the molecule's amino and hydroxyl groups and the surrounding solvent, which influences its solubility and bioavailability.
Molecular Modeling and Docking for Biomolecular Interaction Mechanisms
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA. niscair.res.in This is particularly relevant for drug design and understanding pharmacological activity. dergipark.org.trnih.gov
The process involves:
Model Building: A 3D model of this compound is generated and its energy is minimized.
Target Selection: A protein target of interest is chosen, often based on a known biological pathway.
Docking Simulation: The ligand is placed in the binding site of the protein, and a scoring function is used to predict the strength and mode of interaction (e.g., hydrogen bonds, hydrophobic interactions). niscair.res.in
Studies on various pyridine derivatives have used molecular docking to investigate their potential as inhibitors for targets like cyclin-dependent kinases (CDKs), which are important in cancer research. niscair.res.innih.gov Such an approach for this compound could reveal its potential to interact with specific biological targets, guiding further experimental validation.
Ligand Binding Site Characterization in Protein-Ligand Complexes
For instance, studies on various pyridine derivatives have shown that the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a property that significantly influences its binding orientation within a protein active site. youtube.comnih.gov The hydroxyl and amino groups of this compound would be expected to participate in hydrogen bonding as both donors and acceptors, further anchoring the ligand in a binding pocket.
Computational tools can identify potential binding sites on a target protein and predict the most favorable interactions. The binding of a ligand is often governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The characterization of these interactions is crucial for understanding the specificity and affinity of a ligand for its target.
Table 1: Predicted Interaction Types for Functional Groups in this compound
| Functional Group | Potential Interaction Types |
| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination |
| Hydroxyl Group | Hydrogen Bond Donor/Acceptor |
| Amino Group | Hydrogen Bond Donor/Acceptor, Ionic Interactions |
| Ethyl Chain | Hydrophobic Interactions |
This table is a theoretical prediction based on the functional groups present in this compound and general principles of protein-ligand interactions.
Mechanistic Insights into Enzyme-Substrate/Inhibitor Interactions
Computational methods provide profound mechanistic insights into how a molecule like this compound might interact with an enzyme, either as a substrate or an inhibitor. Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the enzymatic reaction, elucidating the roles of key active site residues and the transition states of the reaction.
The pyridine ring and its substituents are known to play a significant role in the inhibitory activity of various compounds. For example, studies on pyridine derivatives as phosphodiesterase (PDE) inhibitors have shown a direct correlation between their PDE3A inhibitory effects and their cytotoxic effects on cancer cell lines. nih.gov Computational docking can help to rationalize these findings by revealing how the inhibitors bind to the active site and which interactions are crucial for their potency.
The binding of a ligand to a protein can be understood through different models, including the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov Computational simulations can help to distinguish between these models for a given protein-ligand system. For instance, molecular dynamics simulations can track the conformational changes in both the protein and the ligand upon binding, providing evidence for an induced-fit mechanism. researchgate.net
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the determination of reaction pathways and the characterization of transition states. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can be used to model its reactivity. researchgate.net
For example, the synthesis of pyridine derivatives often involves cyclocondensation reactions. mdpi.com Computational studies can provide a detailed understanding of these reaction mechanisms, including the identification of intermediates and the calculation of activation energies for each step. This information is invaluable for optimizing reaction conditions and improving the yield of the desired product.
Furthermore, computational methods can be used to study the metabolic pathways of pyridine derivatives. Understanding how a molecule is metabolized is crucial in drug development. Computational predictions of metabolic fate can help to identify potential reactive metabolites and guide the design of more stable compounds.
Theoretical Frameworks for Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the chemical structure of a molecule with its biological activity or physicochemical properties. These models are built using a set of known compounds and their measured activities or properties, and can then be used to predict the behavior of new, untested compounds.
For pyridine derivatives, QSAR studies have been instrumental in identifying the key structural features that contribute to their biological activity. mdpi.com For instance, the presence and position of substituents like hydroxyl (-OH) and amino (-NH2) groups have been found to enhance the antiproliferative activity of certain pyridine derivatives. mdpi.com
Molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, are the foundation of QSAR/QSPR models. These descriptors can be calculated from the 2D or 3D structure of the molecule and can represent various aspects of its physicochemical properties, such as size, shape, lipophilicity, and electronic properties.
Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies
| Descriptor Type | Example | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching of the molecular skeleton |
| Geometrical | Molecular Surface Area | 3D shape and size |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Quantum-Chemical | HOMO/LUMO Energies | Electron donating/accepting ability |
This table provides examples of descriptor types that could be calculated for this compound to build QSAR/QSPR models.
Mechanistic Investigations of Biochemical and Molecular Interactions of 4 2 Aminoethyl Pyridin 3 Ol
Modulation of Enzyme Activity and Kinetic Studies
No studies were identified that specifically investigate the modulatory effects of 4-(2-Aminoethyl)pyridin-3-ol on enzyme activity.
Specific Enzyme Targets and Binding Affinities
There is no available data identifying specific enzyme targets for this compound or quantifying its binding affinities.
Allosteric Modulation and Active Site Interference Mechanisms
Information regarding the mechanisms by which this compound might interfere with active sites or act as an allosteric modulator is not present in the current scientific literature.
Role as a Substrate or Inhibitor Analog in Enzymatic Reactions
No research has been published detailing the role of this compound as either a substrate or an inhibitor analog in enzymatic reactions.
Interaction with Cellular Receptors and Signaling Pathways
Specific research on the interaction of this compound with cellular receptors and its impact on signaling pathways is currently unavailable.
Ligand-Receptor Binding Mechanisms and Specificity
There are no studies detailing the ligand-receptor binding mechanisms or the specificity of this compound for any cellular receptors.
Perturbation of Intracellular Signal Transduction Networks (e.g., MAPK, PI3K/mTOR, Hippo pathway regulation studies)
No experimental data has been found that documents the perturbation of the MAPK, PI3K/mTOR, or Hippo signaling pathways by this compound. While these pathways are critical in cellular regulation and are often studied, their connection to this specific compound has not been reported. nih.govnih.govwikipedia.orgnih.govnih.govnih.govnih.govresearchgate.netyoutube.com
Interactions with Neurotransmitter System Components at a Molecular Level.
Currently, there is a lack of specific research data detailing the direct molecular interactions of this compound with components of neurotransmitter systems. While studies exist for structurally related compounds, such as 4-aminopyridine, which is known to be a potassium channel blocker, specific binding affinities, receptor interactions, and modulation of neurotransmitter transporters or enzymes by this compound have not been documented in the available scientific literature.
Interactions with Macromolecular Structures.
DNA/RNA Binding Studies and Intercalation Mechanisms.
There is no available scientific literature that has investigated the potential for this compound to bind to DNA or RNA. Consequently, no data exists regarding its potential intercalation mechanisms or specific binding modes to nucleic acids.
Protein-Protein Interaction Modulations.
Detailed studies on the modulation of protein-protein interactions by this compound are not present in the current body of scientific research. The ability of this specific compound to either inhibit or stabilize protein-protein complexes has not been investigated.
Influence on Metabolic Pathway Regulation at the Biochemical Level.
The influence of this compound on the regulation of metabolic pathways at a biochemical level has not been characterized. Research into how this compound may affect enzymatic activities, metabolic fluxes, or signaling pathways that govern metabolism is not available. Studies on related compounds, like 4-aminopyridine, have shown it undergoes metabolism to form hydroxylated and conjugated derivatives, with enzymes such as CYP2E1 being implicated. nih.gov However, specific metabolic profiling and pathway analysis for this compound are yet to be conducted.
Applications in Chemical Biology and Advanced Materials Research
Development of Chemical Probes for Exploring Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The structural attributes of 4-(2-Aminoethyl)pyridin-3-ol make it a promising candidate for the development of such probes.
The pyridine (B92270) scaffold is a common feature in fluorescent probes. nih.govmdpi.commdpi.com Pyridine-based fluorescent sensors have been successfully developed for the detection of various ions and small molecules. nih.govmdpi.com The inherent fluorescence of some pyridine derivatives can be fine-tuned by the introduction of different functional groups. nih.gov The amino and hydroxyl groups on this compound offer convenient handles for the attachment of fluorophores, enabling the creation of novel fluorescent probes for bioimaging and tracing studies.
Isotopic labeling is a powerful technique used in drug development and metabolic research. chemrxiv.orgnih.gov Recent advancements have demonstrated innovative strategies for the nitrogen isotope labeling of pyridine rings, including the use of labeled ammonia (B1221849). chemrxiv.orgnih.govnih.govchemrxiv.org These methods could potentially be adapted for the isotopic labeling of this compound, allowing researchers to track its metabolic fate and distribution in biological systems. chemrxiv.orgnih.gov
Affinity probes are crucial for identifying the cellular targets of bioactive molecules. While specific research on this compound as an affinity probe is not yet prevalent, the general principles of probe design suggest its potential in this area. The aminoethyl side chain could be modified to incorporate a photoreactive group and a reporter tag, such as biotin. This would allow the molecule to bind to its target protein and, upon photoactivation, form a covalent bond, enabling subsequent purification and identification of the protein. The development of novel photoaffinity probes is an active area of research.
Scaffold for the Rational Design of Novel Research Tools and Ligands
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds. nih.govrsc.orgnih.gov Its ability to form hydrogen bonds and engage in pi-stacking interactions makes it an excellent foundation for designing ligands that can bind to a variety of biological targets. The specific substitution pattern of this compound offers distinct vectors for chemical modification, allowing for the creation of libraries of compounds for screening against different enzymes and receptors. The synthesis of various pyridine derivatives is a key area of focus for developing new therapeutic agents. nih.govresearchgate.netfrontiersin.org
Intermediate in the Synthesis of Complex Chemical Scaffolds for Drug Discovery Research
The chemical reactivity of the amino and hydroxyl groups, combined with the stability of the pyridine ring, makes this compound a valuable intermediate in the synthesis of more complex molecules. Pyridin-3-ol and its derivatives serve as precursors in the synthesis of various biologically active compounds. ontosight.aiacs.orgnih.govnih.gov The aminoethyl side chain can be extended or modified to build intricate molecular architectures, while the hydroxyl group can be used to introduce further diversity. This positions the compound as a key starting material for the construction of novel heterocyclic scaffolds with potential applications in drug discovery.
Functionalization for Nanoscale Assemblies and Hybrid Materials Research
The field of nanotechnology often relies on the self-assembly of molecules to create ordered structures with unique properties. Pyridine-containing ligands are known to coordinate with metal ions, forming the basis for metal-organic frameworks (MOFs) and other nanoscale assemblies. The functional groups of this compound could be utilized to anchor the molecule to nanoparticle surfaces or to direct the formation of well-defined nanostructures. The functionalization of carbon nanotubes with pyridine groups has been shown to create nanomaterials with enhanced electrocatalytic properties. acs.org Similarly, the preparation of pyridine-functionalized terbium fluoride (B91410) nanoparticles has been reported, highlighting the utility of pyridine derivatives in creating luminescent nanomaterials. researchgate.net
Integration into Microfluidic Platforms for Biochemical Interaction Analysis
Microfluidic devices, or "labs-on-a-chip," are revolutionizing how biochemical analyses are performed. These platforms often require the immobilization of specific molecules onto the channel surfaces to capture and detect analytes. The functional groups of this compound could be used to covalently attach it to the surface of a microfluidic chip. This would allow for the creation of chips designed to study the interactions of specific proteins or enzymes with this pyridine derivative, offering a high-throughput method for screening and analysis.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of chemical analysis, allowing for the separation of individual components from a mixture. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. Given the polar nature of the amino, hydroxyl, and pyridine (B92270) functional groups in 4-(2-Aminoethyl)pyridin-3-ol, HPLC is an exceptionally well-suited method for its purity assessment and quantification.
Research Findings: While specific HPLC methods for this compound are not detailed in the literature, methods for analogous compounds, such as aminopyridine isomers, provide a strong basis for method development. For instance, reversed-phase HPLC is a common approach for separating polar, basic compounds. A C18 column is often employed, which separates compounds based on their hydrophobicity.
For hydrophilic compounds like aminopyridines, which include the structural backbone of the target molecule, specialized HPLC columns and mobile phase modifiers are often necessary to achieve good peak shape and resolution. georganics.sk The use of ion-pairing reagents in the mobile phase can be effective but may not be compatible with mass spectrometry detection. georganics.sk An alternative approach involves mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. This allows for the retention and separation of polar and charged analytes without the need for ion-pairing reagents. sigmaaldrich.com
A typical HPLC method for a related compound, 4-Aminopyridine, utilizes a mobile phase consisting of acetonitrile (B52724) and methanol (B129727) with acidic and salt modifiers, allowing for elution within a short timeframe and compatibility with various detectors, including UV and mass spectrometry. georganics.sk
Hypothetical HPLC Parameters for this compound:
| Parameter | Setting | Rationale |
| Column | C18 or Mixed-Mode (e.g., Primesep) | C18 is a standard for reversed-phase; mixed-mode offers enhanced retention for polar compounds. sigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium Formate | Common mobile phase for polar analytes; additives improve peak shape and ionization for MS detection. georganics.sk |
| Detection | UV at ~270 nm | The pyridine ring provides strong UV absorbance. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Injection Volume | 1 - 10 µL | Typical injection volume for analytical purposes. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For polar compounds like this compound, which has a higher boiling point and the potential for thermal degradation, derivatization is often a necessary step prior to GC analysis. sigmaaldrich.com Derivatization converts the polar functional groups into less polar, more volatile derivatives, improving chromatographic performance.
Research Findings: Studies on other polar aromatic amines and pyridines highlight the necessity of derivatization for successful GC analysis to prevent poor peak shape and low recovery. sigmaaldrich.com However, for some aminopyridine isomers, direct analysis without derivatization is possible using specialized columns and detectors. For example, a method for the analysis of aminopyridine isomers in air samples utilizes a nitrogen-phosphorous detector (NPD), which provides high sensitivity for nitrogen-containing compounds. chemicalbook.com
Hypothetical GC Parameters for Derivatized this compound:
| Parameter | Setting | Rationale |
| Derivatizing Agent | Silylation reagent (e.g., BSTFA) or Acylation reagent | To increase volatility and thermal stability by capping the -OH and -NH2 groups. |
| Column | Mid-polarity capillary column (e.g., DB-5ms) | Provides good separation for a wide range of derivatized compounds. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a universal detector for organic compounds; MS provides structural information. |
| Temperature Program | Ramped from a low to high temperature | To ensure the separation of compounds with different boiling points. |
Chiral Chromatography for Enantiomeric Separation
The structure of this compound does not inherently possess a chiral center. However, if a chiral center were introduced through substitution, chiral chromatography would be the method of choice for separating the resulting enantiomers. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Research Findings: For the separation of chiral amines, polysaccharide-based CSPs are widely used and have proven effective for a broad range of compounds. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water), is critical for achieving enantioseparation. nih.gov The development of chiral separation methods often involves screening a variety of CSPs and mobile phase conditions to find the optimal system.
Electrophoretic Techniques for Biochemical Separations
Electrophoretic techniques separate molecules based on their charge-to-mass ratio in an electric field. Capillary Electrophoresis (CE) is a high-resolution technique that can be used for the analysis of small ions, including polar and charged compounds like this compound. In a biochemical context, electrophoretic methods like polyacrylamide gel electrophoresis (PAGE) are used for the separation of proteins and nucleic acids. While not directly applicable to the small molecule itself, if this compound were used as a ligand to study its interaction with a protein, electrophoretic mobility shift assays could be employed.
Coupled Analytical Techniques (e.g., LC-MS, GC-MS, NMR-MS) for Structural Confirmation in Complex Matrices
Coupling chromatographic or electrophoretic separation techniques with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides a powerful tool for the unambiguous identification and structural elucidation of compounds, even at low concentrations in complex mixtures.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is arguably the most powerful technique for the analysis of compounds like this compound in complex biological matrices. The liquid chromatograph separates the compound from the matrix, and the mass spectrometer provides molecular weight and structural information through fragmentation patterns.
Research Findings: LC-MS methods are extensively used for the analysis of metabolites of various compounds in biological fluids. For pyridine-containing compounds, electrospray ionization (ESI) in positive mode is typically effective due to the basicity of the pyridine nitrogen. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments, greatly enhancing confidence in identification.
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. After derivatization, GC-MS can provide detailed structural information based on the electron ionization (EI) fragmentation patterns of this compound. The resulting mass spectrum serves as a chemical fingerprint that can be compared to spectral libraries for identification.
NMR-MS (Nuclear Magnetic Resonance-Mass Spectrometry): The integration of NMR and MS offers complementary information for structural elucidation. While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the chemical environment of each atom in the molecule. The hyphenation of these techniques, often through offline or online LC-NMR-MS systems, is a powerful approach for the structural confirmation of novel compounds or metabolites in complex matrices.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Mechanistic Roles in Biochemical Systems
While the primary biological activities of 4-(2-Aminoethyl)pyridin-3-ol are being elucidated, a vast landscape of potential mechanistic roles in various biochemical systems remains uncharted. Future research will likely focus on identifying and characterizing novel protein targets and signaling pathways modulated by this compound. A deeper understanding of its interactions at the molecular level could reveal previously unknown therapeutic applications.
Key areas of investigation will include:
Target Deconvolution: Employing advanced proteomics and chemical biology techniques to identify the direct binding partners of this compound within the cell.
Pathway Analysis: Investigating the downstream effects of target engagement to map the compound's influence on complex signaling networks.
Phenotypic Screening: Utilizing high-content imaging and other phenotypic assays to uncover unexpected biological activities in various disease models.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Design
The convergence of chemistry and artificial intelligence (AI) presents a transformative opportunity for accelerating the discovery and development of novel compounds. For this compound, AI and machine learning (ML) can be leveraged to predict its biological activities, optimize its structure for enhanced potency and selectivity, and identify potential off-target effects.
Future applications of AI and ML in the study of this compound include:
Predictive Toxicology: Developing in silico models to forecast potential adverse effects, thereby reducing the need for extensive preclinical testing.
De Novo Design: Using generative models to design novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.
Personalized Medicine: Integrating genomic and clinical data to predict individual responses to therapeutics based on this scaffold.
Development of Advanced Synthetic Routes for High-Yield and Sustainable Production
To fully realize the therapeutic and research potential of this compound, the development of efficient, scalable, and environmentally friendly synthetic methods is paramount. Current synthetic routes may be suitable for laboratory-scale investigations, but large-scale production for preclinical and clinical studies necessitates more advanced and sustainable approaches.
Future research in this area will likely focus on:
Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents.
Flow Chemistry: Developing continuous flow processes to improve reaction efficiency, safety, and scalability.
Biocatalysis: Exploring the use of enzymes to catalyze key synthetic steps, offering high selectivity and milder reaction conditions.
Design of Next-Generation Chemical Probes Based on the this compound Scaffold
The structural framework of this compound provides a versatile scaffold for the design of next-generation chemical probes. These probes are invaluable tools for studying biological processes, validating drug targets, and visualizing molecular interactions in living systems.
The development of such probes will involve:
Affinity-Based Probes: Synthesizing derivatives with photoreactive groups or affinity tags to covalently label and identify protein targets.
Fluorescent Probes: Incorporating fluorophores into the molecular structure to enable real-time imaging of the compound's distribution and target engagement within cells and tissues.
Activity-Based Probes: Designing probes that selectively react with active enzymes or other protein targets, providing a direct readout of their functional state.
By systematically exploring these future research avenues, the scientific community can unlock the full potential of this compound, paving the way for novel therapeutic interventions and a deeper understanding of fundamental biological processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
